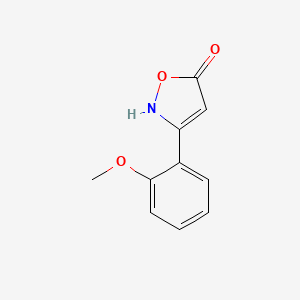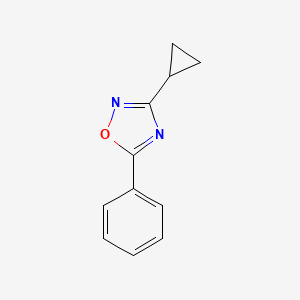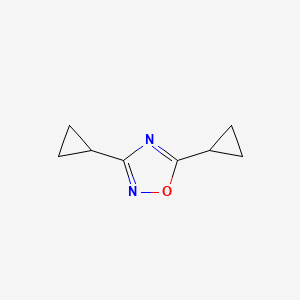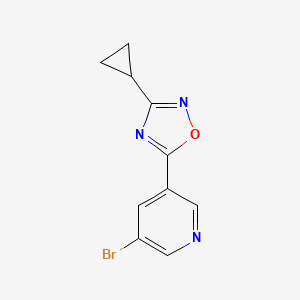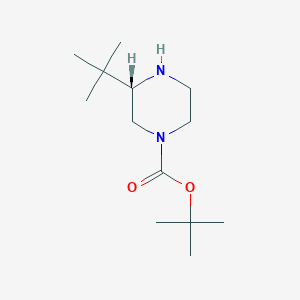
(S)-1-Boc-3-tert-butyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Boc-3-tert-butyl-piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a tert-butyl group and a Boc (tert-butoxycarbonyl) protecting group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-tert-butyl-piperazine typically involves the protection of the piperazine nitrogen atoms with the Boc group. One common method is to react piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-tert-butyl-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to various alkylated or acylated derivatives.
Scientific Research Applications
(S)-1-Boc-3-tert-butyl-piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the development of biologically active molecules, including potential drug candidates.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the design of piperazine-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-tert-butyl-piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then engage in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Boc-3-methyl-piperazine
- (S)-1-Boc-3-ethyl-piperazine
- (S)-1-Boc-3-isopropyl-piperazine
Uniqueness
(S)-1-Boc-3-tert-butyl-piperazine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Properties
CAS No. |
1007112-88-0 |
|---|---|
Molecular Formula |
C13H27ClN2O2 |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
tert-butyl (3S)-3-tert-butylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m1./s1 |
InChI Key |
CADRPFQADWMMKS-HNCPQSOCSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
SMILES |
CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


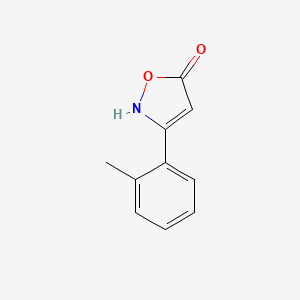
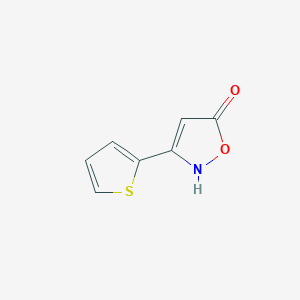
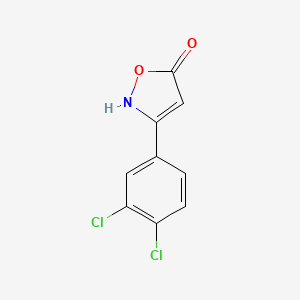

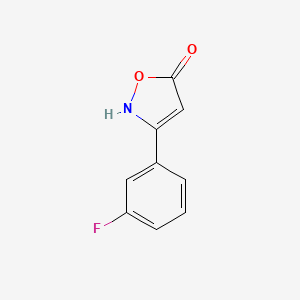
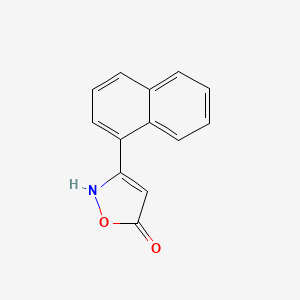
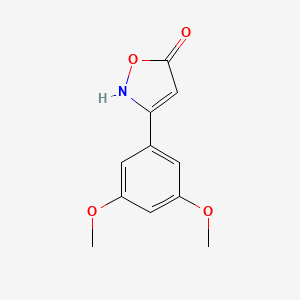

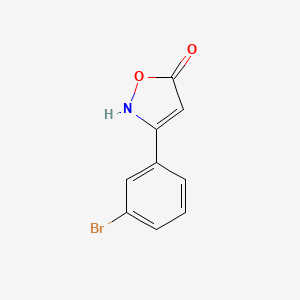
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)
